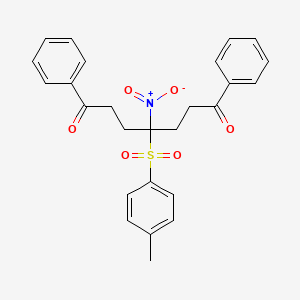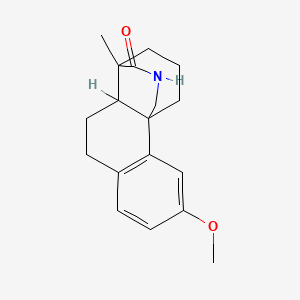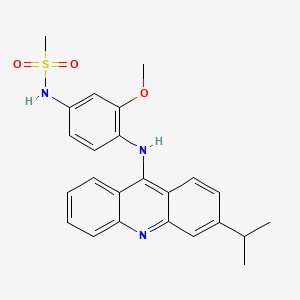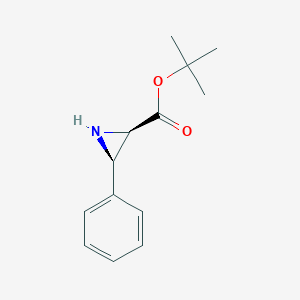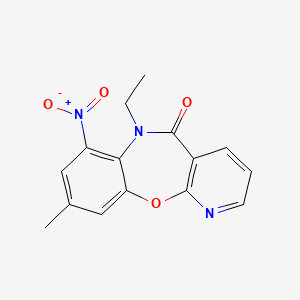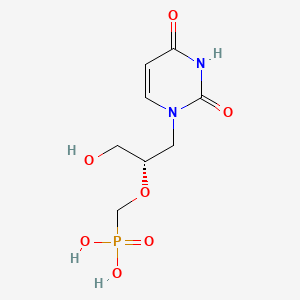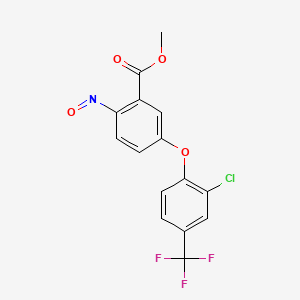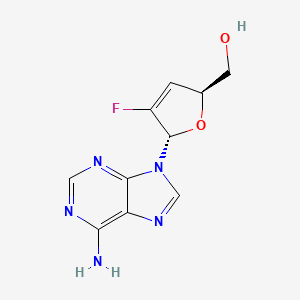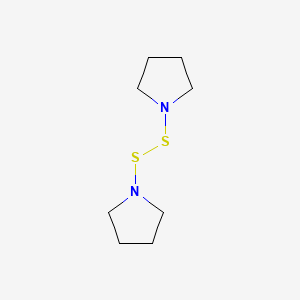
Pyrrolidine, 1,1'-dithiobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1,1’-dithiobis- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolidine, 1,1’-dithiobis- can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with sulfur-containing reagents under controlled conditions. For instance, the reaction of pyrrolidine with sulfur monochloride (S2Cl2) can yield the desired compound. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of pyrrolidine, 1,1’-dithiobis- often involves large-scale synthesis using continuous flow reactors. The process may include the use of catalysts to enhance the reaction rate and yield. Purification of the product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine, 1,1’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Pyrrolidine, 1,1’-dithiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of pyrrolidine, 1,1’-dithiobis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Comparison: Pyrrolidine, 1,1’-dithiobis- is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. Unlike pyrrole, which is aromatic, pyrrolidine, 1,1’-dithiobis- is a saturated heterocycle, leading to different chemical behavior. The presence of sulfur atoms also differentiates it from pyrrolidine-2-one and pyrrolidine-2,5-dione, which do not contain sulfur.
Propriétés
Numéro CAS |
6542-61-6 |
|---|---|
Formule moléculaire |
C8H16N2S2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
1-(pyrrolidin-1-yldisulfanyl)pyrrolidine |
InChI |
InChI=1S/C8H16N2S2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h1-8H2 |
Clé InChI |
CZXYYPCKMLAKAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)SSN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
